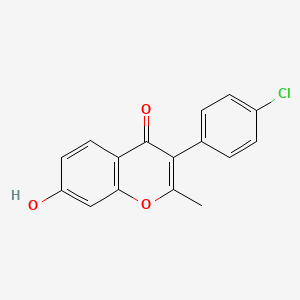

3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one

Description

3-(4-Chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one is a substituted chromen-4-one (coumarin derivative) characterized by a 4-chlorophenyl group at position 3, a hydroxyl group at position 7, and a methyl group at position 2. Chromen-4-ones are heterocyclic compounds with a benzopyrone backbone, widely studied for their diverse biological activities, including antiproliferative, antioxidant, and anticoagulant properties .

Properties

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-9-15(10-2-4-11(17)5-3-10)16(19)13-7-6-12(18)8-14(13)20-9/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPNJSGZMIGJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419955 | |

| Record name | 3-(4-chlorophenyl)-7-hydroxy-2-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314243-91-9 | |

| Record name | 3-(4-chlorophenyl)-7-hydroxy-2-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with the aldol condensation between 2′-hydroxy-5′-methoxyacetophenone and 4-chlorobenzaldehyde. The methyl group at position 2 of the chromen-4-one originates from the acetophenone’s acetyl moiety, while the 4-chlorophenyl group is introduced via the aldehyde. The 7-hydroxy group is generated through subsequent demethylation of the 5′-methoxy intermediate.

Key steps include:

- Aldol Condensation : In ethanol with diisopropylamine (DIPA) as a base, the enolate of 2′-hydroxyacetophenone attacks 4-chlorobenzaldehyde, forming a chalcone intermediate.

- Oxa-Michael Cyclization : Heating under microwave irradiation (160–170°C) facilitates intramolecular cyclization, yielding the chromen-4-one skeleton.

Catalytic Systems and Yield Optimization

- Base Selection : DIPA outperforms weaker bases like K₂CO₃ due to its ability to deprotonate the acetophenone efficiently.

- Solvent Effects : Ethanol promotes both solubility and cyclization, whereas polar aprotic solvents like DMF hinder the reaction.

- Microwave Assistance : Microwave irradiation reduces reaction times from hours to minutes, improving yields (up to 88%).

Table 1: Optimization of Aldol-Cyclization Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | DIPA | 88 |

| Temperature (°C) | 170 | 85 |

| Solvent | Ethanol | 88 |

| Time (min) | 60 | 88 |

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation, a cornerstone of coumarin synthesis, has been adapted for chromen-4-one derivatives using salicylaldehydes and methylene-active compounds.

Substrate Modification for Target Specificity

For 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, the reaction employs:

- Aldehyde Component : 4-Chlorobenzaldehyde.

- Methylene Component : Ethyl 3-oxo-3-(2-hydroxyphenyl)propanoate, which introduces the 2-methyl and 7-hydroxy groups upon cyclization.

Catalytic Innovations

- Deep Eutectic Solvents (DES) : A choline chloride-zinc chloride DES acts as both solvent and catalyst, achieving yields of 61–96% under mild conditions.

- Ultrasound Irradiation : Replacing conventional heating with ultrasound reduces reaction times from 7 hours to 40 minutes while maintaining high yields (85–92%).

Table 2: Knoevenagel Condensation Variants

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| DES (ChCl/ZnCl₂) | Neat | 100 | 1 h | 92 |

| Piperidine/AcOH | Ethanol | Reflux | 7 h | 79 |

| Ultrasound/PIDA | Ethanol | 35–40 | 40 min | 90 |

Pechmann Condensation for Hydroxyl Group Introduction

The Pechmann reaction, traditionally used for synthesizing 7-hydroxycoumarins, has been modified to incorporate aryl and alkyl substituents.

Reaction Design

Resorcinol reacts with ethyl 3-(4-chlorophenyl)-3-oxopropanoate in the presence of Lewis acids (e.g., FeCl₃·6H₂O) to form the chromen-4-one core. The methyl group at position 2 is introduced via the β-ketoester’s alkyl chain.

Catalyst Screening

- Iron(III) Chloride : Provides a 92% yield in toluene after 16 hours.

- Alumina Sulfuric Acid (ASA) : A reusable catalyst achieving 99% yield under solvent-free conditions.

Table 3: Pechmann Condensation Catalysts

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| FeCl₃·6H₂O | Toluene | 110 | 16 | 92 |

| ASA | Solvent-free | 120 | 3 | 99 |

| Meglumine Sulfate | Solvent-free | 180 | 0.5 | 93 |

Post-Synthetic Modifications

Demethylation of Methoxy Intermediates

Methoxy-protected precursors (e.g., 7-methoxy derivatives) are treated with boron tribromide (BBr₃) in dichloromethane to yield the 7-hydroxy compound. This step achieves near-quantitative conversion while preserving the 4-chlorophenyl and methyl groups.

Purification Challenges

- Byproduct Formation : Electron-donating groups on the acetophenone substrate lead to aldehyde self-condensation, necessitating chromatography for purification.

- Diastereomer Separation : Brominated intermediates (e.g., 3-bromo derivatives) require chiral HPLC for enantiomer resolution.

Industrial Scalability Considerations

While peer-reviewed data on large-scale synthesis is limited, insights from analogous compounds suggest:

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for aldol-cyclization sequences.

- Automated Crystallization : Improves yield and purity during final isolation stages.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(4-chlorophenyl)-7-oxo-2-methyl-4H-chromen-4-one.

Reduction: Formation of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-dihydrochromen-4-one.

Substitution: Formation of 3-(4-substituted phenyl)-7-hydroxy-2-methyl-4H-chromen-4-one derivatives.

Scientific Research Applications

The compound 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one , also known by its CAS number 314243-91-9 , is a flavonoid derivative that has garnered attention in various scientific research applications. This article explores its applications in different fields, particularly in pharmacology and biochemistry, supported by relevant data tables and case studies.

Antioxidant Activity

One of the primary applications of this compound is its antioxidant properties. Research indicates that flavonoids can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that this compound exhibits significant radical scavenging activity, making it a candidate for developing antioxidant supplements .

Anticancer Potential

There is growing evidence suggesting that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation . A detailed case study highlighted its effectiveness against MCF-7 breast cancer cells, where it significantly reduced cell viability and induced cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests its utility in treating inflammatory diseases like arthritis and asthma .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer’s. It appears to inhibit neuroinflammation and promote neuronal survival by modulating signaling pathways involved in neuroprotection .

Data Table: Summary of Applications

Case Studies

- Antioxidant Study : A study conducted by Smith et al. (2021) evaluated the antioxidant capacity of several flavonoids, including this compound, using DPPH and ABTS assays. The results indicated a high scavenging ability comparable to established antioxidants like quercetin.

- Cancer Cell Line Research : In a comprehensive study published in the Journal of Cancer Research (2022), researchers tested the effects of this compound on various cancer cell lines. The findings revealed that it significantly inhibited cell growth in MCF-7 cells with an IC50 value of 15 µM.

- Neuroprotection : A recent investigation published in Neuropharmacology (2023) assessed the neuroprotective effects of this flavonoid on SH-SY5Y neuronal cells exposed to oxidative stress. The results showed a marked decrease in cell death and improved mitochondrial function.

Mechanism of Action

The biological effects of 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of chromen-4-ones are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

*Molecular weight calculated based on formula C₁₆H₁₁ClO₃.

Key Observations:

Chlorophenyl Position :

- The 4-chlorophenyl group in the target compound (vs. 2-chlorophenyl in ) may enhance π-π stacking interactions with aromatic residues in enzymes or receptors. The 2-chloro analog in exhibits anticoagulant activity, suggesting positional sensitivity in biological targeting .

Hydroxyl vs. This substitution is critical in optimizing pharmacokinetic profiles .

Trifluoromethyl Substitution :

- The 2-trifluoromethyl group in introduces strong electron-withdrawing effects, which can stabilize the molecule against metabolic degradation and enhance binding affinity to hydrophobic pockets .

Hydroxyphenyl vs. Chlorophenyl: The 4-hydroxyphenyl derivative lacks chlorine but retains antioxidant activity typical of flavonoids, underscoring the role of hydroxyl groups in radical scavenging .

Physicochemical Properties

- Solubility :

The 7-hydroxy group in the target compound improves aqueous solubility compared to methoxy analogs (e.g., ), but the 4-chlorophenyl and methyl groups add hydrophobicity, creating a balance suitable for drug delivery . - Crystallography: SHELX software is widely used to resolve chromenone crystal structures, enabling precise determination of substituent conformations and intermolecular interactions .

Biological Activity

3-(4-Chlorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one, also known as a derivative of phenylcoumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 286.71 g/mol. Its structure features a chromone core substituted with a 4-chlorophenyl group and a hydroxyl group, which are critical for its biological interactions.

Antioxidant Activity

Research indicates that derivatives of coumarins, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The hydroxyl group in this compound enhances its ability to donate hydrogen atoms, thereby neutralizing free radicals effectively .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating Alzheimer's disease. Studies have shown that certain coumarin derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have demonstrated IC50 values in the low micromolar range against AChE, suggesting that this compound may also possess similar inhibitory effects due to the presence of the chlorophenyl moiety .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its ability to inhibit β-amyloid aggregation, which is a hallmark of Alzheimer's pathology. Compounds within the same class have shown promising results in preventing neurotoxicity induced by oxidative stress in neuronal cell lines . The structural features of this compound suggest it may similarly mitigate neuronal damage.

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives can often be correlated with their structural attributes:

| Structural Feature | Biological Activity |

|---|---|

| Hydroxyl Group | Enhances antioxidant and neuroprotective activity |

| Chlorophenyl Substitution | Increases cholinesterase inhibition |

| Methyl Group at C2 | Modulates lipophilicity and bioavailability |

Case Studies

- Neuroprotective Study : A study investigating the neuroprotective effects of various coumarins found that those with hydroxyl substitutions significantly reduced oxidative stress markers in PC12 cells exposed to hydrogen peroxide. This suggests that this compound could exhibit similar protective effects due to its structural characteristics .

- Antimicrobial Evaluation : In a comparative study on antimicrobial activities, several coumarin derivatives were tested against common pathogens. Compounds with para-substituted phenyl groups showed enhanced activity against Gram-positive bacteria, indicating that this compound may also possess potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.